3-bromo-N-(3-ethoxypropyl)pyridin-2-amine

説明

特性

IUPAC Name |

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIFVYQAYCDZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is built upon a foundation of versatile and functionalized heterocyclic building blocks. Among these, substituted pyridines hold a place of prominence due to their prevalence in a vast array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine , a molecule of interest for its potential as a scaffold in the development of novel chemical entities. While this compound is commercially available, detailed characterization and synthesis data in peer-reviewed literature are sparse. This guide, therefore, consolidates available information, proposes a logical synthetic pathway based on established chemical principles, and provides predicted physicochemical and spectroscopic properties to facilitate its use in research and development.

Molecular Structure and Chemical Identity

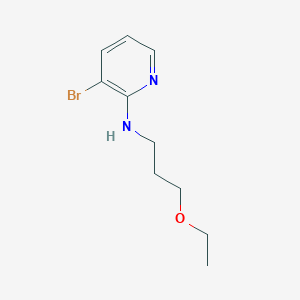

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is a disubstituted pyridine derivative. The core of the molecule is a pyridine ring, which is substituted at the 2-position with an N-(3-ethoxypropyl)amino group and at the 3-position with a bromine atom.

Figure 1: Chemical structure of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine |

| Synonym | N-(3-bromo-2-pyridinyl)-N-(3-ethoxypropyl)amine |

| CAS Number | 1249848-51-8 |

| Molecular Formula | C10H15BrN2O |

| Molecular Weight | 259.15 g/mol |

| InChI | 1S/C10H15BrN2O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13) |

| InChIKey | DIIFVYQAYCDZOD-UHFFFAOYSA-N |

| SMILES | CCOCCCNCc1ncccc1Br |

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | Not available | - |

| Melting Point | Not applicable | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | Predicted |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure and typical values for similar compounds. These predictions can serve as a guide for the analysis of this molecule.

2.1.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the N-(3-ethoxypropyl) side chain.

-

Pyridine Ring Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm), likely exhibiting doublet of doublets or triplet splitting patterns characteristic of a 2,3-disubstituted pyridine.

-

Methylene Protons (Side Chain):

-

-CH2-NH- (adjacent to the amine): A triplet around δ 3.4-3.6 ppm.

-

-CH2-CH2-CH2- (central methylene): A multiplet (likely a quintet) around δ 1.8-2.0 ppm.

-

-O-CH2-CH3 (ethoxy methylene): A quartet around δ 3.5-3.7 ppm.

-

-O-CH2-CH2-: A triplet around δ 3.4-3.6 ppm.

-

-

Methyl Protons (Side Chain):

-

-O-CH2-CH3: A triplet around δ 1.1-1.3 ppm.

-

-

Amine Proton: A broad singlet which may be exchangeable with D2O.

2.1.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

-

Side Chain Carbons:

-

-CH2-NH-: δ 40-45 ppm.

-

-CH2-CH2-CH2-: δ 28-32 ppm.

-

-O-CH2-CH2-: δ 68-72 ppm.

-

-O-CH2-CH3: δ 65-70 ppm.

-

-O-CH2-CH3: δ 15-20 ppm.

-

2.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad band in the region of 3300-3400 cm-1, characteristic of a secondary amine.

-

C-H Stretch (aliphatic): Multiple bands in the region of 2850-3000 cm-1.

-

C=C and C=N Stretch (aromatic): Bands in the region of 1400-1600 cm-1.

-

C-N Stretch: A band in the region of 1250-1350 cm-1.

-

C-O Stretch (ether): A strong band in the region of 1050-1150 cm-1.

-

C-Br Stretch: A band in the fingerprint region, typically below 700 cm-1.

2.1.4. Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one bromine atom (M+ and M+2 peaks of nearly equal intensity). Fragmentation would likely involve cleavage of the N-alkyl side chain. Common fragmentation patterns for N-alkylated amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2]

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-aminopyridine.

Figure 2: Proposed synthetic pathway.

Step 1: Bromination of 2-Aminopyridine

The first step is the regioselective bromination of 2-aminopyridine to yield 2-amino-3-bromopyridine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor mono-bromination at the 3-position. A common method involves the use of bromine in a suitable solvent such as acetic acid.[3]

Step 2: N-Alkylation of 2-Amino-3-bromopyridine

The second step is the N-alkylation of 2-amino-3-bromopyridine with a suitable 3-ethoxypropyl halide, such as 1-bromo-3-ethoxypropane or 1-chloro-3-ethoxypropane. This reaction is typically carried out in the presence of a base to deprotonate the amino group, making it a more potent nucleophile.

Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization.

Materials:

-

2-amino-3-bromopyridine

-

1-bromo-3-ethoxypropane (or 1-chloro-3-ethoxypropane)

-

Sodium hydride (NaH) or potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 2-amino-3-bromopyridine (1.0 eq).

-

Add anhydrous DMF or MeCN to dissolve the starting material.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add a suitable base, such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq), in portions.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add 1-bromo-3-ethoxypropane (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine.

Figure 3: N-Alkylation experimental workflow.

Reactivity and Potential Applications

The chemical structure of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine offers several points for further chemical modification, making it a valuable building block in synthetic chemistry.

-

The Bromine Atom: The bromine atom at the 3-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5][6][7] This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, enabling the rapid generation of a library of diverse compounds. 2-Amino-3-bromopyridine itself is widely used in the synthesis of pharmaceuticals and agrochemicals.[3][8]

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be protonated or coordinated to metal centers, influencing the molecule's solubility and electronic properties.

-

The Secondary Amine: The secondary amine can be further functionalized, for example, through acylation or sulfonylation, to introduce additional diversity.

Given these features, 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is a promising starting material for the synthesis of compounds with potential applications in:

-

Medicinal Chemistry: As a scaffold for the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The pyridine core is a well-established privileged structure in drug discovery.[9]

-

Materials Science: For the synthesis of novel ligands for metal complexes with interesting photophysical or catalytic properties.

Safety and Handling

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Signal Word: Danger

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is a valuable chemical building block with significant potential for applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and safety information. The versatile reactivity of the 3-bromo-2-aminopyridine scaffold allows for extensive chemical modifications, making this compound an attractive starting point for the synthesis of novel and diverse molecular libraries. It is our hope that this technical guide will serve as a useful resource for researchers and scientists working with this and related compounds.

References

- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. (URL: not available)

- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a - ResearchG

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])

-

Infrared depletion spectra of 2-aminopyridine2-pyridone, a Watson-Crick mimic of adenine.uracil - PubMed. (URL: [Link])

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (URL: [Link])

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (URL: [Link])

- dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions - Benchchem. (URL: not available)

- 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428) - NP-MRD. (URL: not available)

-

Predict 13C carbon NMR spectra. (URL: [Link])

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine - Benchchem. (URL: not available)

-

How to Predict NMR in ChemDraw - YouTube. (URL: [Link])

-

NMR Predictor - Documentation - Chemaxon Docs. (URL: [Link])

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (URL: [Link])

-

Download NMR Predict - Mestrelab Research. (URL: [Link])

- IR: amines. (URL: not available)

- 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0244394) - NP-MRD. (URL: not available)

-

2-Amino-3-bromopyridine, 97% | 553719-5G - Scientific Laboratory Supplies. (URL: [Link])

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (URL: not available)

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

- Aires-de-Sousa, M. Hemmer, J. Gasteiger, “ Prediction of 1H NMR Chemical Shifts Using Neural Networks”, Analytical Chemistry, 2002, 74(1), 80-90. (URL: not available)

-

NMR predictor - virtual Chemistry 3D. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- Mass Spectrometry: Fragment

-

Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (URL: [Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 9. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

The Therapeutic Potential of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This technical guide delves into the therapeutic potential of a specific subclass: 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine and its derivatives. While direct extensive research on this particular substitution pattern is nascent, this document synthesizes established principles of medicinal chemistry, structure-activity relationship (SAR) studies of analogous compounds, and the well-documented success of the 2-amino-3-bromopyridine core to build a compelling case for its investigation. We will explore the rationale for its design, potential molecular targets, and provide detailed, field-proven experimental workflows for its synthesis and initial biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.

Introduction: The 2-Amino-3-Bromopyridine Scaffold - A Privileged Motif in Kinase Inhibition

The 2-aminopyridine moiety is a bio-isosteric mimic of the adenine core of ATP, enabling it to function as a "hinge-binder" in the ATP-binding pocket of numerous protein kinases. This interaction is a critical anchoring point for many kinase inhibitors. The bromine atom at the 3-position serves a dual purpose: it can induce a favorable conformation of the aminopyridine ring for optimal hinge binding and provides a synthetic handle for further diversification through cross-coupling reactions.

The clinical and commercial success of Crizotinib (Xalkori®) , an anaplastic lymphoma kinase (ALK) and c-Met inhibitor, stands as a testament to the therapeutic potential of the 2-aminopyridine scaffold.[1][2] Crizotinib is used in the treatment of non-small cell lung cancer (NSCLC) and features a substituted 2-aminopyridine core that is crucial for its mechanism of action.[3][4] The 2-amino group forms key hydrogen bonds with the hinge region of the kinase, while the rest of the molecule extends into other regions of the ATP-binding site to confer potency and selectivity.[5]

This guide will build upon the foundation laid by successful drugs like Crizotinib to explore the untapped potential of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine derivatives.

The Rationale for N-(3-ethoxypropyl) Substitution: A Hypothesis-Driven Approach

The N-substituent on the 2-aminopyridine core plays a pivotal role in modulating the physicochemical properties and biological activity of the molecule. While the parent 2-amino group is essential for hinge binding, its derivatization can lead to several advantages:

-

Improved Pharmacokinetic Properties: The N-(3-ethoxypropyl) group is expected to enhance the compound's solubility and membrane permeability, which are critical for oral bioavailability. The ether and alkyl chain components can be fine-tuned to achieve an optimal balance between lipophilicity and hydrophilicity.

-

Enhanced Target Engagement: The N-substituent can extend into solvent-exposed regions of the ATP-binding pocket, forming additional interactions with the target kinase and potentially increasing potency and selectivity.[6]

-

Vector for Further Derivatization: The ethoxy group provides a potential point for further modification to introduce additional functionalities, such as reporter tags for mechanistic studies or moieties to further optimize pharmacokinetic properties.

The choice of a 3-ethoxypropyl chain is a deliberate one, aiming to provide a flexible linker that can orient the terminal ethoxy group for potential hydrogen bonding interactions, while the overall size and lipophilicity of the substituent are within the range commonly observed for orally bioavailable drugs.

Potential Therapeutic Targets and Indications

Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, it is highly probable that derivatives of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine will exhibit activity against one or more protein kinases. Key therapeutic areas to explore include:

-

Oncology: As demonstrated by Crizotinib, ALK and c-Met are prime targets.[3] Other kinases implicated in cancer, such as EGFR, VEGFR, and various members of the Src family, are also plausible targets.[7] The modular nature of the proposed scaffold allows for the generation of a library of compounds for screening against a panel of cancer-relevant kinases.

-

Inflammatory Diseases: Kinases such as p38 MAP kinase and Interleukin-2 inducible T-cell kinase (Itk) are key mediators of inflammatory signaling pathways.[8][9] Inhibitors of these kinases have shown promise in the treatment of rheumatoid arthritis, psoriasis, and other autoimmune disorders.

-

Neurodegenerative Diseases: Glycogen synthase kinase-3 (GSK-3) has been implicated in the pathophysiology of Alzheimer's disease.[10] The 2-aminopyridine scaffold has been explored for the development of GSK-3 inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and initial biological evaluation of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine derivatives.

Synthesis of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine

The synthesis of the title compound can be achieved through a straightforward N-alkylation of the commercially available 2-amino-3-bromopyridine.

Workflow for the Synthesis of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine:

Caption: Synthetic workflow for N-alkylation of 2-amino-3-bromopyridine.

Step-by-Step Protocol:

-

Materials:

-

2-Amino-3-bromopyridine (1.0 eq)

-

1-Bromo-3-ethoxypropane (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure (using NaH in DMF): a. To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.5 eq) portion-wise at 0 °C. b. Allow the reaction mixture to stir at room temperature for 30 minutes. c. Add 1-bromo-3-ethoxypropane (1.2 eq) dropwise to the suspension. d. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and quench carefully with water. f. Extract the product with EtOAc (3 x volumes). g. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: NaH is highly reactive with water and oxygen; therefore, an inert atmosphere is crucial to prevent its decomposition and ensure the desired reaction occurs.

-

Base Selection: NaH is a strong, non-nucleophilic base that effectively deprotonates the amino group of 2-aminopyridine, facilitating the subsequent alkylation. K₂CO₃ is a milder base and may require higher temperatures and longer reaction times.

-

Solvent Choice: DMF is a polar aprotic solvent that is excellent for SN2 reactions due to its ability to solvate cations while leaving the nucleophile relatively free. Toluene can also be used, particularly with a phase-transfer catalyst if using a solid base like K₂CO₃.[2]

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the expected product.

Kinase Inhibition Assay

To assess the therapeutic potential of the synthesized compounds, an in vitro kinase inhibition assay is the first critical step. A representative protocol for assessing inhibition of a kinase like ALK is provided below.

Workflow for In Vitro Kinase Inhibition Assay:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol (using ADP-Glo™ Kinase Assay as an example):

-

Materials:

-

Recombinant human kinase (e.g., ALK)

-

Kinase-specific peptide substrate

-

ATP

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well microplates

-

Plate reader capable of luminescence detection

-

-

Procedure: a. Prepare a reaction buffer containing the kinase and substrate. b. Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM) to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls. c. Initiate the kinase reaction by adding ATP to all wells. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. f. Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature. g. Read the luminescence on a plate reader.

-

Data Analysis: a. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. b. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices:

-

ADP-Glo™ Assay: This is a highly sensitive and robust method for measuring kinase activity. It measures the amount of ADP produced, which is a direct product of the kinase reaction.

-

IC₅₀ Determination: The IC₅₀ value is a standard measure of the potency of an inhibitor and allows for the comparison of different compounds.

-

Controls: Positive and negative controls are essential for validating the assay and ensuring that the observed inhibition is due to the test compound.

Data Presentation and Interpretation

The results from the synthesis and biological evaluation should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Physicochemical and Biological Data for a Hypothetical Series of 3-bromo-N-substituted-pyridin-2-amine Derivatives

| Compound ID | R-group (N-substituent) | Molecular Weight ( g/mol ) | cLogP | ALK IC₅₀ (nM) | c-Met IC₅₀ (nM) |

| 1 | -H | 173.01 | 1.52 | >10000 | >10000 |

| 2 | -CH₃ | 187.04 | 1.89 | 5230 | 6780 |

| 3 | -CH₂CH₂OCH₃ | 247.11 | 1.75 | 890 | 1240 |

| 4 | -CH₂CH₂CH₂OCH₂CH₃ | 289.19 | 2.58 | 150 | 280 |

| 5 | -CH₂CH₂CH₂OH | 247.11 | 1.21 | 450 | 780 |

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 illustrates a potential structure-activity relationship. The unsubstituted parent compound (1) is inactive. Simple methylation (2) confers weak activity. The introduction of an alkoxyethyl group (3) improves potency, and extending this to an ethoxypropyl group (4 , the title compound's core) leads to a significant increase in potency against both ALK and c-Met. The terminal hydroxyl analogue (5) is slightly less potent than the ethoxy derivative, suggesting that the terminal ethyl group may be involved in favorable hydrophobic interactions within the binding pocket.

Conclusion and Future Directions

The 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The rationale for its design is soundly based on the established success of the 2-aminopyridine core and the principles of medicinal chemistry. The experimental protocols provided in this guide offer a clear and actionable path for the synthesis and initial biological evaluation of these compounds.

Future work should focus on:

-

Library Synthesis: Synthesizing a focused library of analogues with variations in the N-alkyl chain length and the terminal alkoxy group to further probe the SAR.

-

Broad Kinase Profiling: Screening active compounds against a broad panel of kinases to determine their selectivity profile.

-

Structural Biology: Obtaining co-crystal structures of active compounds with their target kinases to elucidate the binding mode and guide further optimization.

-

In Vivo Studies: Advancing potent and selective compounds into animal models of disease to evaluate their efficacy and pharmacokinetic properties.

By following a hypothesis-driven and iterative approach to drug discovery, the therapeutic potential of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine derivatives can be fully explored, potentially leading to the identification of novel drug candidates for a range of human diseases.

References

- Structure-Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (URL not available)

-

Crizotinib - Wikipedia. [Link]

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC. [Link]

-

What is the mechanism of Crizotinib? - Patsnap Synapse. [Link]

-

Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. [Link]

-

Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC. [Link]

-

Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Aminopyridine N-oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase - PubMed. [Link]

- Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)

-

Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors - PubMed. [Link]

-

2-aminopyridines as highly selective inducible nitric oxide synthase inhibitors. Differential binding modes dependent on nitrogen substitution - PubMed. [Link]

-

Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase - ACS Publications. [Link]

-

Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-aminopyridines as highly selective inducible nitric oxide synthase inhibitors. Differential binding modes dependent on nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physicochemical characteristics of N-alkylated aminopyridines

An In-Depth Technical Guide to the Physicochemical Characteristics of N-Alkylated Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridine scaffold is a privileged structure in medicinal chemistry, celebrated for its role in numerous therapeutic agents.[1][2][3] N-alkylation of this moiety is a fundamental and powerful strategy employed by medicinal chemists to meticulously modulate the physicochemical properties of lead compounds, thereby optimizing their pharmacokinetic and pharmacodynamic profiles. This guide provides a deep dive into the core physicochemical characteristics of N-alkylated aminopyridines, focusing on the causal relationships between molecular structure and properties such as basicity (pKa), lipophilicity (logP/logD), solubility, and membrane permeability. We will explore the underlying principles, present field-proven experimental protocols for their characterization, and offer insights into how these parameters collectively influence a compound's journey toward becoming a viable drug candidate.

The Strategic Importance of N-Alkylation

Aminopyridines are heterocyclic organic compounds that serve as crucial building blocks in drug discovery due to their ability to form key interactions with biological targets like enzymes and receptors.[4] The introduction of alkyl groups onto the exocyclic amino nitrogen—a process known as N-alkylation—is not merely a synthetic modification; it is a strategic tool to fine-tune a molecule's properties. This modification directly impacts electronic distribution, steric profile, and hydrogen bonding capacity, which in turn governs the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Understanding and controlling these changes are paramount for rational drug design.

Core Physicochemical Properties: A Causal Analysis

The transformation from a primary or secondary aminopyridine to an N-alkylated derivative initiates a cascade of changes in its fundamental properties.

Electronic Effects and Basicity (pKa)

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for an ionizable drug molecule. It dictates the degree of ionization at a given physiological pH, which profoundly affects solubility, receptor binding, and the ability to cross biological membranes.[7]

N-alkylation influences the basicity of both the exocyclic amino nitrogen and the endocyclic pyridine ring nitrogen. The introduction of electron-donating alkyl groups increases the electron density on the exocyclic nitrogen through an inductive effect. This enhanced electron density makes the lone pair more available for protonation, thereby increasing its basicity and raising the corresponding pKa value. Conversely, this modification can subtly decrease the basicity of the pyridine ring nitrogen.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic behavior.[8] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species between octanol and water, or the distribution coefficient (logD) which considers all ionized and neutral species at a specific pH.

The addition of hydrocarbon alkyl chains directly increases a molecule's lipophilicity.[9] Each methylene group (-CH2-) typically contributes incrementally to the logP value. This increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and non-specific binding, making the optimization of logP/logD a critical balancing act in drug design.

Solubility and Membrane Permeability

Aqueous solubility is essential for drug administration and absorption from the gastrointestinal tract. N-alkylation often decreases aqueous solubility. This is due to two primary factors: the increase in hydrophobicity from the alkyl chain and the potential for disruption of the crystal lattice packing and intermolecular hydrogen bonding networks that stabilize the solid state.

Membrane permeability is the rate at which a compound can pass through a lipid bilayer. It is a complex property influenced by a trade-off between lipophilicity and solubility. While higher lipophilicity generally favors passive diffusion across membranes, the associated decrease in solubility can limit the concentration of the drug available at the membrane surface.[9][10] Furthermore, the ionization state (governed by pKa) is critical; the neutral form of the molecule is typically much more permeable than its charged counterpart.

Data Presentation: Structure-Property Relationships

The following table summarizes the impact of N-alkylation on the physicochemical properties of a hypothetical series of 4-aminopyridine derivatives.

| Compound | R Group | pKa (Conjugate Acid) | clogP | Aqueous Solubility (Predicted) | Permeability (Predicted) |

| 1 | -H | 9.17 | 0.45 | High | Moderate |

| 2 | -CH₃ | 9.70 | 0.85 | Moderate | Moderate-High |

| 3 | -CH₂CH₃ | 9.75 | 1.25 | Moderate-Low | High |

| 4 | -CH(CH₃)₂ | 9.85 | 1.60 | Low | High |

| 5 | -C(CH₃)₃ | 9.95 | 1.90 | Very Low | Moderate |

Note: pKa and clogP values are illustrative and based on general chemical principles and data from similar compounds.[11][12] Solubility and permeability are qualitative predictions based on these parameters.

Experimental Protocols

The accurate determination of physicochemical properties is the bedrock of data-driven drug discovery. The following protocols describe robust, self-validating methods for key parameters.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is chosen for its high throughput, low sample consumption, and applicability to compounds with a chromophore near the ionization center.[7][13] The principle relies on the fact that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra.[14][15]

Methodology:

-

Materials: UV-Vis spectrophotometer with plate reader, 96-well UV-transparent plates, calibrated pH meter, N-alkylated aminopyridine sample, DMSO, and a set of universal buffers covering the desired pH range (e.g., pH 2-12).

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[13]

-

Plate Preparation: In a 96-well plate, add a precise volume of each buffer solution. Then, add a small, equal volume of the DMSO stock solution to each well, ensuring the final DMSO concentration is low (<2% v/v) to minimize its effect on pKa.[13]

-

Spectrophotometric Measurement: Place the plate in the spectrophotometer and measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well.[13]

-

Data Analysis:

-

Identify the wavelength (λ) where the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.

-

Plot the absorbance at this λ against the measured pH of each buffer.

-

Fit the resulting data to a sigmoidal dose-response curve. The pH at the inflection point of this curve is the pKa.[15][16]

-

-

Self-Validation: The quality of the sigmoidal fit (R² value) provides an internal validation of the data consistency. Running a known standard with a similar pKa in parallel validates the experimental setup.

Protocol: logP Determination by the Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[17] It is most accurate for compounds with logP values in the -2 to 4 range.[17]

Methodology:

-

Materials: 1-Octanol (pre-saturated with water), buffered aqueous solution (e.g., PBS at pH 7.4, pre-saturated with 1-octanol), test compound, separation funnel or vials, analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS/MS).

-

Equilibration: Add equal volumes of the pre-saturated octanol and aqueous buffer to a vial. Add a small amount of the test compound, ensuring the concentration is below its solubility limit in both phases.

-

Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[18]

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the octanol (C_oct) and aqueous (C_aq) layers using a validated analytical method.

-

Calculation:

-

The partition coefficient, P, is the ratio of the concentrations: P = C_oct / C_aq.

-

The logP is the base-10 logarithm of P: logP = log₁₀(P).

-

-

Self-Validation: The experiment should be run in triplicate to ensure reproducibility. A mass balance calculation (total amount recovered vs. initial amount) should be performed to check for compound degradation or adsorption to the vessel walls.

Conclusion and Future Outlook

The N-alkylation of aminopyridines is a cornerstone of modern medicinal chemistry, providing an effective means to navigate the complex, multidimensional space of drug-like properties. A thorough, quantitative understanding of how this modification impacts pKa, lipophilicity, solubility, and permeability is not merely academic—it is essential for minimizing late-stage attrition in drug development. By employing robust experimental protocols and interpreting the data through the lens of fundamental physicochemical principles, researchers can rationally design molecules with optimized ADME profiles, increasing the probability of translating a promising compound into a successful therapeutic agent. The continued development of high-throughput and in-silico predictive models will further empower scientists to explore this chemical space with greater speed and precision.

References

- Title: Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts Source: Google Cloud AI URL

- Title: 15N‐NMR.

- Title: 1H NMR Spectra of Substituted Aminopyridines Source: Google Cloud AI URL

- Title: Streamline pKa Value Determination Using Automated UV/Vis-Titration Source: Mettler Toledo URL

- Title: How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide Source: Google Cloud AI URL

- Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: Google Cloud AI URL

- Title: Rapid Determination of Ionization Constants (pKa)

- Title: 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters Source: Taylor & Francis URL

- Title: pKa of a dye: UV-VIS Spectroscopy Source: Tripod URL

- Title: Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without Source: Google Cloud AI URL

- Title: Methods for Determination of Lipophilicity Source: Encyclopedia MDPI URL

- Title: Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine Source: Benchchem URL

- Title: Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited Source: Google Cloud AI URL

- Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Title: Experimental determination of the logP using the spectrophotometric method Source: Google Cloud AI URL

- Title: 2-Aminopyridine - An unsung hero in drug discovery Source: Request PDF - ResearchGate URL

- Title: Chemical Structures of the Identified Aminopyridine Derivatives Source: ResearchGate URL

- Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases Source: PMC URL

- Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)

- Title: Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: PMC URL

- Title: yl)

- Title: Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase Source: PubMed URL

- Title: Benchmarking ADME Properties of Novel Aminopyrimidine Derivatives: A Comparative Guide Source: Benchchem URL

- Title: Practical methods for the measurement of log P for surfactants Source: ResearchGate URL

- Title: Practical methods for the measurement of logP for surfactants Source: PubMed URL

- Source: Analytical Methods (RSC Publishing)

- Title: Process for the N-alkylation of aminopyridines Source: Google Patents URL

- Title: Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors Source: PMC URL

- Title: Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: PMC URL

- Title: 4-Aminopyridine(504-24-5)

- Title: 3-Aminopyridine(462-08-8)

- Title: Determination of Partitioning Coefficient by UPLC-MS/MS Source: Waters URL

- Title: Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors Source: ACS Publications URL

- Title: Theoretical prediction of relative and absolute pKa values of aminopyridines Source: Request PDF URL

- Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: PMC URL

- Title: Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid Source: Crystal Growth & Design - ACS Publications URL

- Title: Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine Source: PMC URL

- Title: Amino group acidity in aminopyridines and aminopyrimidines Source: Canadian Science Publishing URL

- Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds Source: Alfa Chemistry URL

- Title: ADME Properties in Drug Discovery Source: BioSolveIT URL

Sources

- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biosolveit.de [biosolveit.de]

- 7. mt.com [mt.com]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. ishigirl.tripod.com [ishigirl.tripod.com]

- 16. scirp.org [scirp.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. waters.com [waters.com]

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive framework for the definitive molecular weight and formula analysis of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine, a substituted pyridine derivative relevant in chemical synthesis and drug discovery. Addressed to researchers, analytical chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind the selection of analytical techniques. We will detail an integrated strategy employing elemental analysis, high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is presented as a self-validating system, emphasizing the synergy between orthogonal techniques to ensure the unambiguous confirmation of the compound's molecular identity.

Core Molecular Properties and Structure

The foundational step in the analysis of any novel or synthesized compound is the establishment of its basic molecular properties based on its putative structure. For 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine, these core attributes are derived from its chemical composition.

The structure consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 2-position with a secondary amine linked to an ethoxypropyl chain. This specific arrangement of atoms dictates its chemical and physical properties.

Caption: Molecular structure of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine.

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine | N/A |

| Synonym | N-(3-bromo-2-pyridinyl)-N-(3-ethoxypropyl)amine | |

| CAS Number | 1249848-51-8 | |

| Molecular Formula | C₁₀H₁₅BrN₂O | [1] |

| Molecular Weight | 259.15 g/mol | |

| Monoisotopic Mass | 258.03678 Da | [1] |

Elemental Composition and Empirical Formula Verification

The molecular formula is first hypothesized and then rigorously confirmed. Elemental analysis provides the empirical formula—the simplest whole-number ratio of atoms—by determining the mass percentage of each element in the compound.[2] For a compound of known purity, this should align perfectly with the theoretical composition calculated from the molecular formula.

Table 2: Theoretical Elemental Composition of C₁₀H₁₅BrN₂O

| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass Contribution | Mass Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 46.35% |

| Hydrogen (H) | 1.008 | 15 | 15.12 | 5.83% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 30.83% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.81% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.17% |

| Total | 259.147 | 100.00% |

Workflow for Empirical Formula Determination

The determination of the empirical formula is a two-stage process involving quantitative analysis of the primary non-metals (C, H, N) and qualitative/quantitative tests for halogens.[3]

Caption: Integrated workflow for empirical formula determination.

Experimental Protocol: Elemental Analysis

A. Carbon, Hydrogen, and Nitrogen (CHN) Analysis

This protocol describes the use of an automated CHN analyzer, a standard method for organic elemental analysis.[4]

-

Instrument Calibration: Calibrate the instrument using a certified standard with a known composition, such as acetanilide.

-

Sample Preparation: Accurately weigh 1-3 mg of the dried, pure compound into a tin capsule.

-

Combustion: The sample is combusted in a high-temperature furnace (approx. 900-1000 °C) in the presence of excess oxygen. This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (after a reduction step).

-

Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N by comparing the detector signals to those from the calibration standard.

B. Halogen (Bromine) Confirmation: Lassaigne's Test

This classic test converts covalently bonded halogens into ionic halides for simple qualitative detection.[5][6]

-

Sodium Fusion: Carefully fuse a small amount of the organic compound with a piece of metallic sodium in an ignition tube until red hot.

-

Extraction: Plunge the hot tube into a beaker containing distilled water. Boil the contents, cool, and filter. The filtrate is known as the sodium fusion extract (SFE).

-

Detection: Acidify a portion of the SFE with dilute nitric acid (to decompose any cyanide or sulfide ions) and add a few drops of silver nitrate (AgNO₃) solution.

-

Observation: The formation of a pale yellow precipitate, which is sparingly soluble in ammonium hydroxide, confirms the presence of bromine.[6]

Trustworthiness Check: The experimentally determined mass percentages from the CHN analysis, combined with the confirmation of bromine, should allow for the calculation of the empirical formula. This result must match the theoretical composition in Table 2 to proceed.

Mass Spectrometry: Definitive Molecular Weight and Formula Confirmation

While elemental analysis provides the ratio of atoms, mass spectrometry (MS) directly measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight.[7] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure mass with enough accuracy (typically <5 ppm) to distinguish between compounds with the same nominal mass but different elemental compositions.[8]

The Power of High-Resolution Mass Spectrometry (HRMS)

The key to unambiguous formula confirmation is the comparison of the experimentally measured exact mass with the theoretical exact mass. For our compound, the target is the monoisotopic mass of the protonated molecule, [M+H]⁺.

-

Theoretical Monoisotopic Mass of C₁₀H₁₅BrN₂O: 258.03678 Da

-

Theoretical Exact Mass of [C₁₀H₁₆BrN₂O]⁺: 259.04406 Da (calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)

An experimental HRMS result within 5 ppm of 259.04406 Da provides extremely strong evidence for the proposed molecular formula.

Isotopic Pattern Analysis: The Bromine Signature

A critical self-validating feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51% and ~49%, respectively). This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing ion: the molecular ion (M) and an "M+2" peak of almost identical intensity. This pattern is a definitive indicator for the presence of a single bromine atom.

Caption: Expected isotopic pattern for a molecule containing one bromine atom.

Experimental Protocol: LC-HRMS Analysis

This protocol uses Liquid Chromatography (LC) for sample introduction and Electrospray Ionization (ESI), a "soft" ionization technique ideal for generating the intact protonated molecule [M+H]⁺.[9]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

LC Separation (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure purity before introduction into the mass spectrometer.

-

Mass Spectrometer Setup (ESI Positive Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Analyzer: Set to a high-resolution mode (e.g., Orbitrap or TOF).

-

Scan Range: Scan a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy.

-

-

Data Analysis:

-

Extract the mass spectrum for the compound.

-

Identify the m/z value of the most intense peak in the isotopic cluster (the monoisotopic peak).

-

Confirm that the measured exact mass is within 5 ppm of the theoretical value for [C₁₀H₁₆BrN₂O]⁺.

-

Verify the presence of the M and M+2 peaks with near-equal intensity, confirming the presence of one bromine atom.

-

Spectroscopic Corroboration: Nuclear Magnetic Resonance (NMR)

While elemental analysis and HRMS confirm the molecular formula, they do not inherently prove the specific structural arrangement (isomer). NMR spectroscopy provides this crucial final piece of the puzzle by mapping the carbon-hydrogen framework of the molecule.[10] A successful NMR analysis validates that the formula determined by other means corresponds to the expected structure of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity.

-

Aromatic Region (δ ~6.5-8.5 ppm): Three signals corresponding to the three protons on the substituted pyridine ring. Their splitting patterns (doublets or doublet of doublets) will confirm their relative positions.

-

Aliphatic Region (δ ~1.0-4.0 ppm):

-

A triplet for the -O-CH₂-CH₃ group.

-

A quartet for the -O-CH₂ -CH₃ group.

-

Multiplets for the three other methylene (-CH₂-) groups in the propyl chain.

-

A broad signal for the secondary amine (-NH-) proton.[11]

-

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

The proton-decoupled ¹³C NMR spectrum should show a distinct signal for each unique carbon atom.[12] For the proposed structure, 10 distinct carbon signals are expected.

-

Aromatic Region (δ ~110-160 ppm): Five signals for the five carbon atoms of the pyridine ring.

-

Aliphatic Region (δ ~15-70 ppm): Five signals corresponding to the five carbons of the ethoxypropyl side chain.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 10-20 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), though it is often included in commercial deuterated solvents.[13]

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the data (Fourier transform, phasing, and baseline correction) and assign the observed signals to the protons and carbons of the proposed structure. The observed spectra must be fully consistent with the structure of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine.

Integrated Analytical Strategy: A Self-Validating Workflow

No single technique provides absolute proof. The strength of this analytical guide lies in its integrated approach, where each technique provides orthogonal data that collectively and unambiguously confirm the compound's identity.

Caption: A holistic workflow for molecular formula and structure validation.

This logical progression ensures that by the end of the analysis, the molecular formula is not merely suggested but is confirmed with a high degree of scientific certainty, and the specific structural isomer is verified. This rigorous, multi-faceted approach is the cornerstone of modern chemical analysis in research and development.

References

-

Quora. What analytical method could you use to determine an unknown compound's molecular formula?. [Link]

-

ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

-

Fiveable. Determining Empirical and Molecular Formulas. [Link]

-

Wiley Online Library. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

Unacademy. Quantitative analysis of Nitrogen and Halogens. [Link]

-

Wikipedia. Pyridine. [Link]

-

Aditya Chemistry. LASSAIGNE'S TEST-NITROGEN-SULFUR-HALOGENS-ORGANIC COMPOUNDS. [Link]

-

Al-Mustaqbal University College. Element analysis. [Link]

-

PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

-

Chemistry LibreTexts. 10.13: Determining Molecular Formulas. [Link]

-

Elementar. Elemental analysis: operation & applications. [Link]

-

JoVE. Video: Experimental Determination of Chemical Formula. [Link]

-

Lumen Learning. Determining Empirical and Molecular Formulas. [Link]

-

Amazon AWS. 13C-NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Determining Empirical and Molecular Formulas | General Chemistry [courses.lumenlearning.com]

- 3. Elemental analysis: operation & applications - Elementar [elementar.com]

- 4. pepolska.pl [pepolska.pl]

- 5. Quantitative analysis of Nitrogen and Halogens [unacademy.com]

- 6. adichemistry.com [adichemistry.com]

- 7. fiveable.me [fiveable.me]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The 2-Aminopyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies of 3-Bromo-N-(3-ethoxypropyl)pyridin-2-amine and its Analogs

This in-depth technical guide delves into the structure-activity relationship (SAR) of 2-aminopyridine derivatives, with a specific focus on the promising, yet underexplored, molecule: 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of this important chemical scaffold. We will explore the synthesis, biological evaluation, and the critical interplay between chemical structure and biological activity that underpins the therapeutic potential of these compounds.

Introduction: The Prominence of the 2-Aminopyridine Core

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its prevalence in approved drugs and clinical candidates stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. This dual functionality allows for a wide array of chemical modifications, leading to derivatives with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neurological activities.[3][4][5][6]

This guide will use 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine as a central case study to illustrate the principles of SAR. While specific biological data for this exact compound is not extensively published, we will extrapolate from the rich body of literature on analogous structures to provide a predictive and insightful analysis.

Synthetic Strategies for 2-Aminopyridine Derivatives

The synthesis of substituted 2-aminopyridines is a well-established field, with several robust methods available to the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Approaches

Historically, methods like the Chichibabin reaction were employed, though they often require harsh conditions and can lead to mixtures of regioisomers.[7] More contemporary and versatile methods include:

-

Nucleophilic Aromatic Substitution (SNAr): This is a common approach where a leaving group at the 2-position of the pyridine ring, such as a halogen, is displaced by an amine.[8]

-

From Pyridine N-Oxides: This strategy offers a mild and regioselective route to N-substituted 2-aminopyridines.[1][9][10] The N-oxide activates the pyridine ring for subsequent functionalization.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of the C-N bond.

Proposed Synthesis of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine

A plausible and efficient synthesis of the title compound and its analogs can be achieved through a multi-step sequence, as outlined below.

Caption: Proposed synthetic workflow for 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine.

Experimental Protocol: Synthesis of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine

-

To a solution of 2-amino-3-bromopyridine (1.0 eq) in an appropriate solvent (e.g., toluene or dioxane) is added 3-ethoxypropan-1-amine (1.2 eq).

-

A palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable ligand (e.g., BINAP, 4 mol%) are then added to the reaction mixture.

-

A base, such as sodium tert-butoxide (1.5 eq), is added, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine.

This protocol can be adapted to synthesize a library of analogs by varying the amine coupling partner.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminopyridine derivatives can be systematically modulated by making structural modifications at three key positions: the pyridine core, the substituent at the 3-position, and the N-alkyl side chain.

The Pyridine Core: A Foundation for Activity

The pyridine ring itself is a critical determinant of activity. Modifications to the core, such as the introduction of additional substituents or replacement with other heteroaromatic systems, can have a profound impact on biological activity. For instance, in a study on antimalarial 3,5-diarylaminopyridines, replacement of the pyridine core with a pyrazine led to a novel series with potent oral in vivo activity.[11] However, other alterations to the pyridine core resulted in a loss of activity, highlighting the specific requirements of the target.[11]

The 3-Position: Modulating Potency and Selectivity

The bromine atom at the 3-position of our lead compound is a key handle for SAR exploration. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-target binding. The nature and position of the halogen can influence both potency and selectivity.

Table 1: Hypothetical SAR at the 3-Position

| R1 | Predicted Activity | Rationale |

| Br | Moderate to High | Potential for halogen bonding; good balance of lipophilicity and electronics. |

| Cl | Moderate | Similar to bromo, but with slightly different electronic and steric properties. |

| F | Low to Moderate | May alter pKa and hydrogen bonding capacity of the pyridine nitrogen. |

| I | High | Stronger halogen bond donor, but increased size may lead to steric clashes. |

| CN | Moderate | Can act as a hydrogen bond acceptor; alters electronic properties significantly. |

| Me | Low to Moderate | Introduces a small lipophilic group; removes halogen bonding potential. |

The N-Alkyl Side Chain: Fine-Tuning Pharmacokinetics and Target Engagement

The N-(3-ethoxypropyl) side chain plays a crucial role in defining the physicochemical properties of the molecule, such as solubility and membrane permeability. Its length, flexibility, and the presence of the ether oxygen are all important parameters for optimization.

In a study on 2-aminopyridine-3,5-dicarbonitrile-based compounds as prion inhibitors, modifications to the N-alkyl side chain led to compounds with significantly improved bioactivity.[12] This underscores the importance of exploring this region of the molecule.

Caption: Logical relationships in the SAR of 2-aminopyridine derivatives.

Table 2: Hypothetical SAR of the N-Alkyl Side Chain

| R2 (Side Chain) | Predicted Activity | Rationale |

| -(CH2)3OCH2CH3 | Moderate | Good balance of lipophilicity and flexibility; ether oxygen can act as a hydrogen bond acceptor. |

| -(CH2)2OCH2CH3 | Moderate | Shorter chain may alter binding orientation. |

| -(CH2)4OCH2CH3 | Low to Moderate | Increased lipophilicity may decrease solubility; longer chain may be too flexible. |

| -(CH2)3OH | Moderate to High | Hydroxyl group can act as a hydrogen bond donor and acceptor, potentially improving target engagement. |

| -(CH2)3N(CH3)2 | Moderate | Tertiary amine can improve solubility and introduce a basic center. |

| Cyclopropylmethyl | Low | Rigid side chain may not adopt the optimal conformation for binding. |

Biological Evaluation: Assaying for Therapeutic Potential

The 2-aminopyridine scaffold has demonstrated activity against a wide range of biological targets. The choice of bioassay will depend on the therapeutic area of interest. Based on the literature, promising avenues for evaluation include:

-

Anticancer Activity: 2-aminopyridine derivatives have shown efficacy as inhibitors of various kinases, such as JAK2 and PI3Kδ, which are implicated in cancer.[13][14] Cellular proliferation assays using relevant cancer cell lines (e.g., HEL cells for JAK2) would be a primary screening method.[13]

-

Antimicrobial Activity: The antibacterial and antifungal potential of novel pyridine derivatives can be assessed using standard microdilution assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic microbes.[3][6]

-

Enzyme Inhibition Assays: For specific targets like USP7 or β-glucuronidase, in vitro enzyme inhibition assays are crucial for determining IC50 values and understanding the mechanism of action.[2][15][16]

Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

This protocol is adapted from a study on 2-aminopyrimidine derivatives.[2][15]

-

Prepare a reaction mixture containing 10 μL of β-glucuronidase enzyme solution, 70 μL of 0.1 M acetate buffer (pH 5.0), and 10 μL of the test compound solution (in DMSO).

-

Pre-incubate the mixture at 37 °C for 15 minutes.

-

Initiate the reaction by adding 10 μL of the substrate, p-nitrophenyl-β-D-glucuronide.

-

Incubate the reaction at 37 °C for 30 minutes.

-

Stop the reaction by adding 100 μL of 0.2 M Na2CO3 solution.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

D-saccharic acid 1,4-lactone can be used as a standard inhibitor.

-

Calculate the percent inhibition and determine the IC50 value for each compound.

Conclusion and Future Perspectives

The 2-aminopyridine scaffold, exemplified by 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine, represents a fertile ground for the discovery of novel therapeutic agents. A systematic approach to SAR, involving the targeted modification of the pyridine core, the 3-position substituent, and the N-alkyl side chain, is essential for optimizing potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of this class of compounds, coupled with their proven track record against a multitude of biological targets, ensures their continued importance in drug discovery.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs based on the SAR principles outlined in this guide. The integration of computational modeling and structural biology will further enhance our understanding of the molecular interactions driving the activity of these promising compounds and accelerate the development of the next generation of 2-aminopyridine-based therapeutics.

References

-

Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. J Med Chem. 2007 Jan 11;50(1):65-73. [Link]

-

Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. J Med Chem. 2013 Nov 14;56(21):8860-71. [Link]

-

A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. Letters in Drug Design & Discovery. 2013 Aug 1;10(7):666-674. [Link]

-

Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. 2018 Mar 22. [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. [Link]

-

General and mild preparation of 2-aminopyridines. Org Lett. 2010 Nov 19;12(22):5246-9. [Link]

-

Easy Access to 2-Aminopyridines. GalChimia. 2020 Dec 4. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2022 Nov 11;27(22):7816. [Link]

-

Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Org Biomol Chem. 2018 Oct 10;16(39):7564-7567. [Link]

-

Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022 May 26;27(11):3439. [Link]

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorg Med Chem Lett. 2022 Dec 15;78:129062. [Link]

-

Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. J Med Chem. 2008 Oct 23;51(20):6571-80. [Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. 2024 Dec 19. [Link]

-

Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. 2015 Apr 29. [Link]

-

Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorg Med Chem. 2020 Dec 1;28(23):115775. [Link]

-

Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorg Med Chem Lett. 2023 Feb 15;80:129152. [Link]

-

Supporting Information - Wiley-VCH. [Link]

-

Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. PrepChem.com. [Link]

-

Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. 2020 Dec 1. [Link]

- Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)

-

3-Bromo-pyridin-2-amine. Acta Crystallogr Sect E Struct Rep Online. 2012 Feb 1;68(Pt 2):o385. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2024 Jul 11;29(14):3248. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. 2024 Feb 14. [Link]

-

Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Mar Drugs. 2017 Jan; 15(1): 19. [Link]

-

(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No - apicule. apicule. [Link]

Sources

- 1. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]